molecular formula C8H8Cl2 B1618919 1,2-Dichloro-4-ethylbenzene CAS No. 6623-59-2

1,2-Dichloro-4-ethylbenzene

Cat. No.: B1618919
CAS No.: 6623-59-2
M. Wt: 175.05 g/mol
InChI Key: LAGWZWJDSQHXQZ-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-ethylbenzene: is an organic compound with the molecular formula C8H8Cl2 . It is a derivative of benzene, where two chlorine atoms are substituted at the first and second positions, and an ethyl group is substituted at the fourth position. This compound is a colorless liquid with a characteristic aromatic odor. It is used in various chemical processes and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dichloro-4-ethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 4-ethylbenzene (ethylbenzene) using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction typically occurs under controlled temperature conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods

In industrial settings, the production of this compound often involves a multi-step process. Initially, ethylbenzene is chlorinated to form a mixture of mono- and dichlorinated products. The desired this compound is then separated and purified using distillation and other separation techniques to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-4-ethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove the chlorine atoms, forming ethylbenzene or other reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) under elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents like lithium aluminum hydride (LiAlH4).

Major Products

    Substitution: Products include substituted benzene derivatives where chlorine atoms are replaced by other functional groups.

    Oxidation: Products include carboxylic acids or aldehydes.

    Reduction: Products include ethylbenzene or partially dechlorinated compounds.

Scientific Research Applications

1,2-Dichloro-4-ethylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in studying reaction mechanisms.

    Biology: It is used in biochemical studies to understand the effects of chlorinated aromatic compounds on biological systems.

    Medicine: Research on its derivatives helps in the development of pharmaceuticals and understanding their interactions with biological targets.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-4-ethylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The chlorine atoms and the ethyl group influence the reactivity and orientation of the compound in these reactions. The pathways involved include the formation of intermediate carbocations and subsequent nucleophilic attack, leading to the substitution of functional groups.

Comparison with Similar Compounds

1,2-Dichloro-4-ethylbenzene can be compared with other similar compounds such as:

    1,2-Dichlorobenzene: Lacks the ethyl group, making it less bulky and with different reactivity.

    1,4-Dichloro-2-ethylbenzene: Has chlorine atoms at different positions, affecting its chemical behavior.

    2,4-Dichloro-1-ethylbenzene: Similar structure but with chlorine atoms at different positions, leading to different substitution patterns.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields.

Properties

IUPAC Name

1,2-dichloro-4-ethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2/c1-2-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGWZWJDSQHXQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70288378
Record name 3,4-Dichloroethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70288378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6623-59-2
Record name 3,4-Dichloroethylbenzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55516
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-Dichloroethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70288378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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